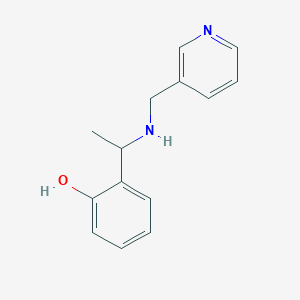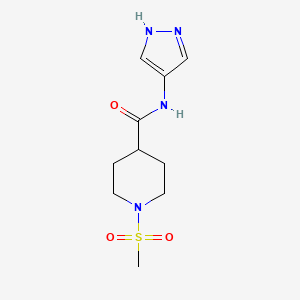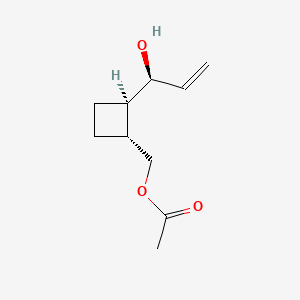
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is a complex organic compound featuring a cyclobutane ring, a hydroxyallyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate may involve large-scale flow microreactor systems or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are often preferred due to their efficiency and reduced waste generation .
化学反应分析
Types of Reactions
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyallyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyallyl group may yield aldehydes or ketones, while reduction of the acetate ester will produce the corresponding alcohol.
科学研究应用
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate involves its interaction with specific molecular targets. The hydroxyallyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclobutyl methyl acetate: Lacks the hydroxyallyl group, resulting in different reactivity and applications.
(1R,2R)-2-((S)-1-Hydroxyethyl)cyclobutyl)methyl acetate: Similar structure but with an ethyl group instead of an allyl group, leading to different chemical properties.
Uniqueness
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is unique due to the presence of both the hydroxyallyl group and the cyclobutane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
[(1R,2R)-2-[(1S)-1-hydroxyprop-2-enyl]cyclobutyl]methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(12)9-5-4-8(9)6-13-7(2)11/h3,8-10,12H,1,4-6H2,2H3/t8-,9+,10-/m0/s1 |
InChI 键 |
QUVWYOMVPMYPJD-AEJSXWLSSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1CC[C@H]1[C@H](C=C)O |
规范 SMILES |
CC(=O)OCC1CCC1C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)
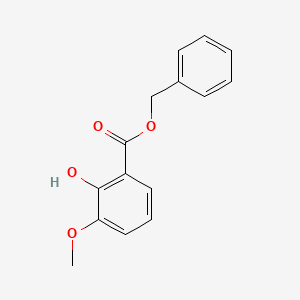
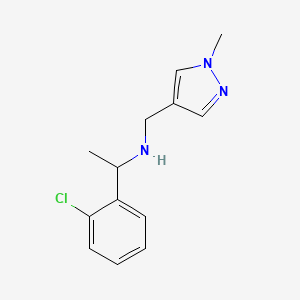
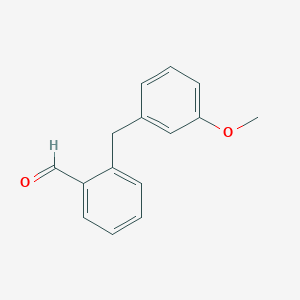
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
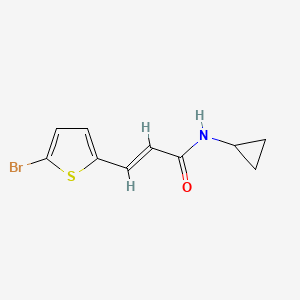

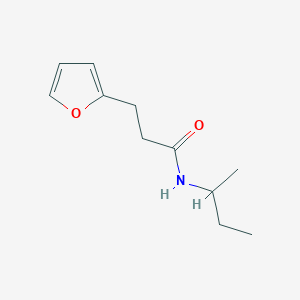
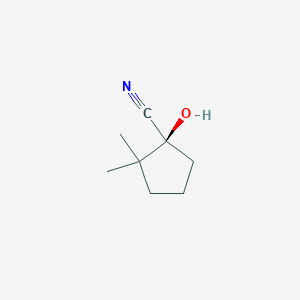
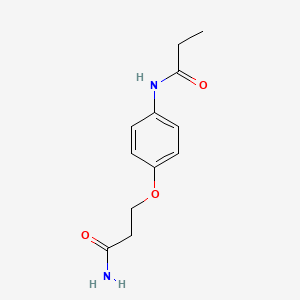
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
